What is the chemical structure of 2-methyl-L-tyrosine?
What is the chemical structure of 2-methyl-L-tyrosine?
Technical Deep Dive: 2-Methyl-L-Tyrosine ( -Methyl-L-Tyrosine)
Executive Summary & Structural Identity
Common Name: Metyrosine (USAN/INN)
Synonyms:
Nomenclature Precision: The "2-Methyl" Ambiguity
In precision chemistry, the designation "2-methyl-L-tyrosine" requires rigorous definition to avoid structural confusion.
-
-Methyl-L-tyrosine (Target of this Guide): In IUPAC nomenclature based on the propanoic acid backbone, thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carbon is position 2. Thus, (S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the rigorous name for the drug Metyrosine.[4] This compound inhibits catecholamine synthesis.[1][2][4][5][6] -
Ring-Substituted Analog: "2-methyl-L-tyrosine" can occasionally refer to a tyrosine derivative where the methyl group is attached to the phenol ring at the ortho position relative to the alanine side chain (CAS 70680-92-1). This guide focuses on the biologically significant
-methyl variant (Metyrosine).[4][6]
Chemical Structure Data
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Stereochemistry | (S)-Configuration (L-isomer) |
| Chiral Center | Quaternary |
| pKa Values | pKa1 (COOH): ~2.7; pKa2 ( |
| Solubility | Low in water (risk of crystalluria); Soluble in acidic/alkaline solutions.[4][5][7] |
Mechanism of Action: Catecholamine Blockade
Metyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, epinephrine).[8][2][4][6]
Mechanistic Pathway
Unlike simple competitive inhibitors, Metyrosine mimics the transition state of tyrosine. By occupying the active site of TH, it prevents the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This blockade effectively "starves" the downstream pathway, making it highly effective for managing Pheochromocytoma (catecholamine-secreting tumors).[2]
Pathway Visualization (DOT)
Figure 1: Metyrosine competitively inhibits Tyrosine Hydroxylase, the bottleneck enzyme in catecholamine synthesis.[2][6]
Synthesis Protocol: The Bucherer-Bergs Route
The synthesis of
Reagents & Precursors[10][11][12][13]
-
Substrate: 4-Methoxy-phenylacetone (p-Methoxybenzyl methyl ketone).
-
Reagents: Potassium Cyanide (KCN), Ammonium Carbonate
.[9] -
Solvent: Ethanol/Water (1:1).
Step-by-Step Methodology
-
Hydantoin Formation (Bucherer-Bergs):
-
Combine 4-methoxy-phenylacetone (1.0 eq), KCN (1.2 eq), and
(3.0 eq) in 50% EtOH. -
Heat to 60°C for 18–24 hours in a sealed vessel.
-
Mechanism:[1][10][9][11][12] The ketone forms a cyanohydrin intermediate, which cyclizes with ammonia and
to form the 5-substituted hydantoin. -
Yield Check: Expect precipitation of the hydantoin upon cooling.
-
-
Hydrolysis:
-
Reflux the hydantoin in 3M NaOH (alkaline hydrolysis) or 48% HBr (acidic hydrolysis) for 24 hours.
-
Note: Acidic hydrolysis with HBr simultaneously cleaves the methyl ether protecting group to yield the free phenol (Tyrosine analog).
-
-
Chiral Resolution:
-
The resulting product is racemic (DL-Metyrosine).
-
Protocol: Acetylate the amine (using acetic anhydride) to form N-acetyl-DL-Metyrosine.
-
Use Acylase I (Aspergillus melleus) at pH 7.0. The enzyme selectively hydrolyzes the L-isomer amide bond.
-
Extract the unreacted D-amide into organic solvent; the free L-amino acid remains in the aqueous phase.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic route from ketone precursor to enantiopure Metyrosine via Hydantoin intermediate.
Analytical Characterization (HPLC Method)
Due to the zwitterionic and polar nature of Metyrosine, standard Reversed-Phase (RP) HPLC often yields poor retention. Ion-pairing chromatography is the validated standard for purity assessment.
Validated Protocol (USP Standard Adaptation)
-
Column: C18 (L1 packing),
mm, 5 m (e.g., Agilent Zorbax SB-C18). -
Mobile Phase:
-
Buffer: 10 mM Sodium Phosphate Monobasic (
) + 2 mM Sodium Octanesulfonate (Ion-pairing agent). -
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.
-
Solvent Ratio: Buffer:Acetonitrile (95:5 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Tyrosine phenol absorption) or 220 nm (Amide backbone).
-
Temperature: 25°C.
Data Interpretation[5][11][14][15][16][17][18]
-
Retention Time: Metyrosine elutes earlier than unsubstituted Tyrosine in many systems due to the steric bulk affecting interaction with the stationary phase, but ion-pairing reverses this based on hydrophobicity. In this specific method, expect elution at ~8–10 minutes.
-
System Suitability: Tailing factor must be < 2.0 (Metyrosine tends to tail due to amine-silanol interactions; low pH mitigates this).
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]
-
- Synthesis Methodology
-
Bucherer-Bergs Reaction Mechanism
-
Pharmacology & Mechanism
- Analytical Methods
Sources
- 1. reference.medscape.com [reference.medscape.com]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. N-Methyl-L-tyrosine | CAS 537-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
- 6. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-Methyl-L-tyrosine | CAS#:128573-12-6 | Chemsrc [chemsrc.com]
- 8. What is Metyrosine used for? [synapse.patsnap.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. researchgate.net [researchgate.net]
- 12. ALPHA-METHYL-L-P-TYROSINE synthesis - chemicalbook [chemicalbook.com]
